N-Boc-4-chloro-3-fluoro-D-phenylalanine
Description
N-Boc-4-chloro-3-fluoro-D-phenylalanine is a non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, with chlorine and fluorine substituents at the 4- and 3-positions of the phenyl ring, respectively. This compound is primarily used in peptide synthesis and medicinal chemistry, where halogenated aromatic residues enhance hydrophobicity, metabolic stability, and binding affinity in target molecules .
Properties
Molecular Formula |
C14H17ClFNO4 |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
(2R)-3-(4-chloro-3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
WJPDYAGKWUKNAA-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Negishi Cross-Coupling with Organozinc Reagents
The synthesis begins with the preparation of a Boc-protected iodoalanine precursor (2 ), which reacts with 4-chloro-3-fluorobromobenzene (1 ) in the presence of a Pd(0) catalyst (e.g., Pd(PPh₃)₄). The reaction proceeds via oxidative addition and transmetallation, yielding the Boc-protected intermediate (3 ) (Scheme 1). Key advantages include high functional group tolerance and compatibility with stereochemical retention. Reported yields for analogous fluorophenylalanine syntheses reach 75–85% under optimized conditions.
Reaction Conditions:
-
Catalyst: 5 mol% Pd(PPh₃)₄
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 65–70°C
-
Duration: 6–8 hours
Erlenmeyer Azalactone Method
The Erlenmeyer approach leverages azalactone intermediates for stereocontrol.
Azalactone Formation
4-Chloro-3-fluorobenzaldehyde (55 ) reacts with acetylglycine (51a ) and acetic anhydride to form azalactone (56 ). Basic hydrolysis converts 56 to α-amidocinnamic acid (57 ), which undergoes catalytic hydrogenation to yield racemic phenylalanine (58 ).
Asymmetric Hydrogenation
Using chiral ligands like Me-BoPhoz with Pd or Rh catalysts, 57 is hydrogenated to produce enantiomerically enriched 58 (94% ee). Subsequent Boc protection furnishes the target compound.
Optimized Parameters:
-
Ligand: Me-BoPhoz (10 mol%)
-
Pressure: 50 psi H₂
-
Solvent: MeOH/THF (1:1)
Photooxidative Cyanation
A radical-based approach avoids traditional protecting groups.
Cyanation of Benzylamines
4-Chloro-3-fluorobenzylamine (47 ) undergoes singlet oxygen-mediated photooxidation with tetraphenylporphyrin (Tpp) as a photosensitizer. The resulting α-amino nitrile (48 ) is hydrolyzed with HCl to yield 4-chloro-3-fluoro-DL-phenylalanine (49 ), which is then Boc-protected.
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Negishi Cross-Coupling | 75–85 | >99 | High stereocontrol; Scalable | Requires Pd catalysts; Costly reagents |
| Knoevenagel Condensation | 68–89 | <5 | Simple setup; No transition metals | Racemic; Requires resolution steps |
| Erlenmeyer Azalactone | 70–82 | 94 | Good ee; Modular aldehyde inputs | Multi-step; Moderate yields |
| Photooxidative Cyanation | 67 | 50 | Protecting-group-free | Low ee; Specialized equipment |
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-chloro-3-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.
Deprotected Amino Acid: Removal of the Boc group yields 4-chloro-3-fluoro-D-phenylalanine.
Scientific Research Applications
N-Boc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and enzyme inhibitors.
Pharmaceutical Research: The compound is studied for its potential therapeutic properties and its role in drug design.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-Boc-4-chloro-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the chlorine and fluorine atoms can affect the compound’s hydrophobicity, reactivity, and interaction with biological targets. These modifications can enhance the stability and bioactivity of the resulting peptides and proteins .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include Boc- or Fmoc-protected phenylalanine derivatives with halogen (Cl, F) or methoxy substituents. These compounds share common applications in peptide synthesis but differ in steric, electronic, and solubility properties due to substituent variations.
Table 1: Comparison of Key Compounds
*Molecular weight inferred from empirical formula (C₁₄H₁₈FNO₄). †Calculated from molecular formulas (e.g., C₂₄H₂₀ClNO₄ for Fmoc-4-chloro-D-phenylalanine).
Key Differences and Research Findings
Methoxy vs. Halogen: N-Boc-N-methyl-4-methoxy-D-phenylalanine () contains an electron-donating methoxy group, which increases solubility but reduces metabolic stability relative to halogenated analogs .
Protecting Group Stability :
- Boc vs. Fmoc : Boc groups are acid-labile, making them suitable for solution-phase synthesis, while Fmoc derivatives (e.g., Fmoc-4-chloro-D-phenylalanine) are base-labile and preferred for solid-phase peptide synthesis .
Synthetic Utility :
- Chloro-fluoro dual substitution may improve cross-coupling efficiency in palladium-mediated reactions compared to single-halogen derivatives, as seen in related aryl halides .
- Fmoc-protected analogs are widely used in automated peptide synthesizers due to their orthogonal deprotection .
Biological Relevance :
- Fluorinated phenylalanines (e.g., BOC-p-fluoro-D-phenylalanine) are incorporated into peptides to modulate bioavailability and target binding, as fluorine’s small size and high electronegativity mimic hydrogen while enhancing stability .
Q & A
Q. Q1. What are the recommended synthetic routes for preparing N-Boc-4-chloro-3-fluoro-D-phenylalanine, and how can regioselectivity be ensured?
Methodological Answer: The synthesis typically involves halogenation of a phenylalanine precursor followed by Boc protection. For regioselective introduction of chloro and fluoro groups at positions 4 and 3, respectively:
- Step 1: Start with D-phenylalanine. Use directed ortho-metalation (DoM) strategies or electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) and Selectfluor™ to install halogens in a stepwise manner .
- Step 2: Protect the amino group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃/DMF) to avoid side reactions .
- Validation: Monitor reaction progress via TLC or LC-MS. Confirm regiochemistry using NOESY NMR to distinguish between 3- and 4-substituents.
Q. Q2. How can enantiomeric purity of this compound be verified during synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases. Compare retention times with L-enantiomer standards .
- Polarimetry: Measure specific rotation ([α]D) and cross-reference with literature values for D-configuration derivatives (e.g., Boc-D-4-chlorophenylalanine: [α]D²⁰ = +24.5° in CHCl₃ ).
- Advanced: Employ Marfey’s reagent for pre-column derivatization and LC-MS/MS analysis to resolve enantiomers .
Q. Q3. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C. Analyze degradation via:
- Key Insight: Fluorine’s electron-withdrawing effect may enhance Boc group stability under acidic conditions compared to non-fluorinated analogs .
Advanced Research Questions
Q. Q4. How do the chloro and fluoro substituents influence peptide coupling efficiency when this compound is used in solid-phase synthesis?
Methodological Answer:
- Steric and Electronic Effects: The 3-fluoro substituent increases steric hindrance near the carboxyl group, potentially slowing coupling. Use activating agents like HATU/DIPEA for efficient amide bond formation .
- Optimization: Pre-activate the amino acid with OxymaPure®/DIC to minimize racemization. Monitor coupling via Kaiser test or FT-IR for free amine detection .
- Case Study: In Boc-protected 4-azido-L-phenylalanine, similar steric challenges were overcome by extending coupling times to 2 hours .
Q. Q5. What strategies resolve contradictions in reported NMR chemical shifts for halogenated Boc-phenylalanine derivatives?
Methodological Answer:
- Controlled Experiments: Compare shifts in deuterated solvents (CDCl₃ vs. DMSO-d6). For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ but may split in polar solvents .
- DFT Calculations: Use computational tools (e.g., Gaussian) to predict shifts and assign ambiguous signals. Cross-validate with HSQC and HMBC for ¹³C-¹H correlations .
- Collaborative Data: Cross-reference with databases like ChemNet for halogenated phenylalanine analogs (e.g., 4-nitro-D-phenylalanine: δ 7.5–8.2 ppm for aromatic protons ).
Q. Q6. How can this compound be utilized in bioorthogonal chemistry for protein labeling?
Methodological Answer:
- Click Chemistry: Although lacking an azide, the chloro group can undergo Sonogashira coupling with alkynes for post-synthetic modification. Substitute the fluoro group via SNAr with thiols for site-specific tagging .
- Case Study: N-Boc-4-azido-L-phenylalanine enabled Cu-free click reactions with cyclooctynes for live-cell imaging . Adapt this by introducing orthogonal reactive handles via halogen exchange .
Q. Q7. What are the challenges in scaling up synthesis while maintaining >99% enantiomeric excess (ee)?
Methodological Answer:
- Catalytic Asymmetric Halogenation: Use chiral catalysts (e.g., Cinchona alkaloid derivatives) during halogenation to ensure high ee .
- Crystallization: Exploit differential solubility of diastereomeric salts (e.g., with L-tartaric acid) for large-scale purification .
- Process Analytics: Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor ee in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
